AM404 Exhibits Intermediate AEA Transport Inhibition Potency, with Distinct Selectivity Over FAAH Compared to VDM11 and UCM707
In a head-to-head study in cerebellar granule neurons, AM404 inhibited AEA accumulation with an IC50 of ~5 μM, demonstrating equivalent potency to VDM11 and OMDM-2 (~5 μM), and significantly greater potency than AM1172 (24 μM) and UCM707 (30 μM) [1]. While all three potent inhibitors (AM404, VDM11, UCM707) also potently inhibited AEA hydrolysis by brain membranes (KI <1 μM), AM404 is a known FAAH substrate, and its accumulation inhibition is functionally separable from FAAH inhibition, unlike VDM11 which directly inhibits FAAH [2]. UCM707 is a much more potent transport inhibitor (IC50=0.8 μM) but a weaker FAAH inhibitor (IC50=30 μM) [3].
| Evidence Dimension | Inhibition of [3H]AEA accumulation |
|---|---|
| Target Compound Data | IC50 ≈ 5 μM |
| Comparator Or Baseline | VDM11: IC50 ≈ 5 μM; OMDM-2: IC50 ≈ 5 μM; AM1172: IC50 = 24 μM; UCM707: IC50 = 30 μM |
| Quantified Difference | AM404 is 4.8-fold more potent than AM1172 and 6-fold more potent than UCM707 in this assay. |
| Conditions | Cerebellar granule neurons; Hillard et al., 2007 |
Why This Matters
This data positions AM404 as a potent, balanced inhibitor with a well-characterized profile, distinct from the more potent but less FAAH-selective VDM11 and the highly transport-selective UCM707, guiding selection based on the desired balance of transport vs. FAAH inhibition.
- [1] Hillard CJ, Shi L, Tuniki VR, Falck JR, Campbell WB. Studies of anandamide accumulation inhibitors in cerebellar granule neurons: comparison to inhibition of fatty acid amide hydrolase. J Mol Neurosci. 2007;33(1):18-24. View Source
- [2] Fegley D, Kathuria S, Mercier R, et al. Anandamide transport is independent of fatty acid amide hydrolase activity and is blocked by the hydrolysis-resistant inhibitor AM1172. Proc Natl Acad Sci U S A. 2004;101(23):8756-8761. View Source
- [3] López-Rodríguez ML, Viso A, Ortega-Gutiérrez S, et al. Design, synthesis, and biological evaluation of new inhibitors of the endocannabinoid uptake: comparison with effects on fatty acid amidohydrolase. J Med Chem. 2003;46(8):1512-1522. View Source
